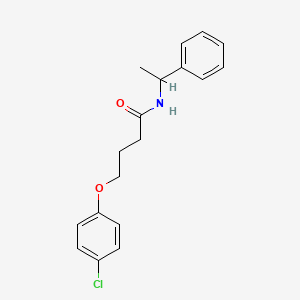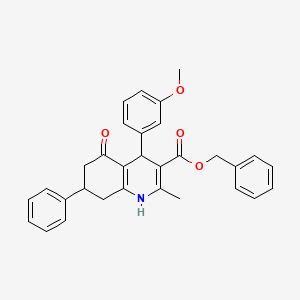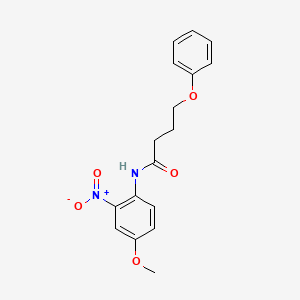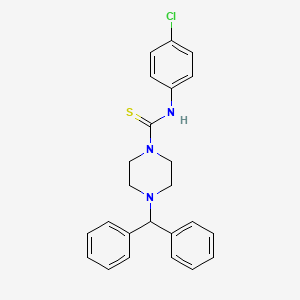
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its potential for abuse in athletic performance enhancement.
Mecanismo De Acción
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and physiological effects:
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase energy expenditure in animal models. It has also been shown to improve exercise performance and endurance in mice. However, its effects on humans are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to activate PPARδ in a tissue-specific manner. However, its potential for abuse in athletic performance enhancement and its controversial status as a research chemical limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, including its use as a therapeutic agent for metabolic and cardiovascular diseases, its potential for use in cancer therapy, and its effects on exercise performance and endurance. Additionally, further investigation is needed to determine its safety and efficacy in humans, as well as its potential for abuse and misuse.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide involves several steps, including the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 4-chloro-3-(chloromethyl)phenol. This intermediate is then reacted with N-(1-phenylethyl)butanamide in the presence of a base to form 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth and angiogenesis.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-14(15-6-3-2-4-7-15)20-18(21)8-5-13-22-17-11-9-16(19)10-12-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZFNQOUZSGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)


![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)